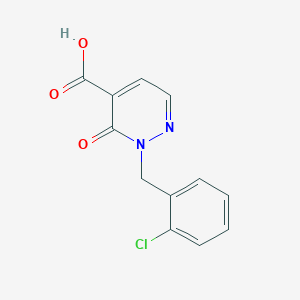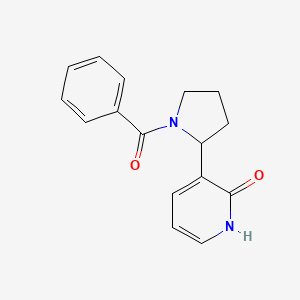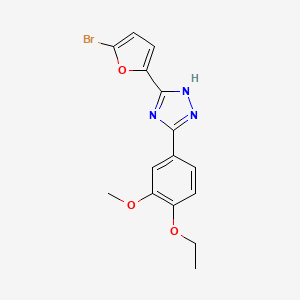
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes the reaction of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole products with altered electronic properties.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with target molecules. The ester group can also influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-1H-imidazole-5-carboxylate
- 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid
- Ethyl 1-methyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both the bromo and ester groups, which confer distinct reactivity and solubility properties.
Eigenschaften
Molekularformel |
C9H13BrN2O2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
ethyl 2-bromo-3-ethyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-7(8(13)14-5-2)6(3)11-9(12)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
SMVJEPBCHIDICH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N=C1Br)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)







